trans-Zeatin-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H13N5O |

|---|---|

Molecular Weight |

224.27 g/mol |

IUPAC Name |

(E)-1,1-dideuterio-4-(7H-purin-6-ylamino)-2-(trideuteriomethyl)but-2-en-1-ol |

InChI |

InChI=1S/C10H13N5O/c1-7(4-16)2-3-11-9-8-10(13-5-12-8)15-6-14-9/h2,5-6,16H,3-4H2,1H3,(H2,11,12,13,14,15)/b7-2+/i1D3,4D2 |

InChI Key |

UZKQTCBAMSWPJD-NZHOCFFMSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])/C(=C\CNC1=NC=NC2=C1NC=N2)/C([2H])([2H])O |

Canonical SMILES |

CC(=CCNC1=NC=NC2=C1NC=N2)CO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to trans-Zeatin-d5: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-Zeatin-d5, a deuterated form of the naturally occurring cytokinin, trans-Zeatin. This document details its chemical structure, physicochemical properties, and its critical role as an internal standard in mass spectrometry-based quantification of cytokinins. Furthermore, it outlines the fundamental signaling pathways of its non-deuterated counterpart and provides illustrative experimental workflows.

Core Chemical and Physical Properties

This compound is a synthetic, stable isotope-labeled version of trans-Zeatin, a key plant hormone. The incorporation of five deuterium atoms provides a distinct mass shift, making it an ideal internal standard for accurate quantification in complex biological matrices.

| Property | Value | References |

| Chemical Formula | C₁₀H₈D₅N₅O | [1][2][3][4] |

| Molecular Weight | 224.27 g/mol | [2][3] |

| CAS Number | 72963-19-0 | [1][2] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥98% | [3] |

| Formal Name | 2E-methyl-d3-4-(9H-purin-6-ylamino)-but-2-en-1,1-d2-1-ol | [4][5] |

| Solubility | Soluble in DMSO and Methanol | [4] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |

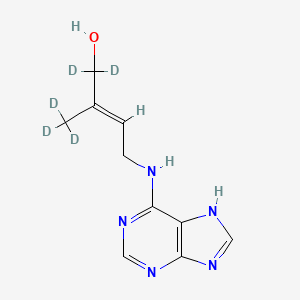

Chemical Structure

The chemical structure of this compound is identical to trans-Zeatin, with the exception of five hydrogen atoms being replaced by deuterium. This substitution occurs on the methyl group and the two hydrogens on the carbon adjacent to the hydroxyl group in the side chain.

Caption: Chemical structure of this compound.

Biological Role and Signaling Pathways

trans-Zeatin is a potent cytokinin that regulates a multitude of processes in plants, including cell division, growth, and differentiation.[1] It is also involved in nutrient signaling, particularly in response to nitrogen availability.[6] While this compound is primarily used as an analytical standard, its biological activity is considered equivalent to its non-deuterated counterpart. The signaling cascade is initiated by the binding of trans-Zeatin to histidine kinase receptors.

Cytokinin Signaling Pathway

The canonical cytokinin signaling pathway is a multi-step phosphorelay system.

Caption: Simplified cytokinin signaling pathway in plants.

Role in MAPK/ERK Pathway

In addition to its role in plant development, trans-Zeatin has been shown to modulate the MAPK/ERK signaling pathway.[1][2][7] This pathway is crucial for cell proliferation, differentiation, and survival in response to extracellular signals. trans-Zeatin has been observed to inhibit UV-induced MEK/ERK activation.[1]

Caption: Inhibition of UV-induced MAPK/ERK pathway by trans-Zeatin.

Experimental Protocols: Quantification of Cytokinins

This compound is indispensable for the accurate quantification of endogenous trans-Zeatin levels in biological samples using isotope dilution mass spectrometry.[8][9][10][11] This method relies on the addition of a known amount of the deuterated standard to the sample at the beginning of the extraction procedure.

General Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of cytokinins using a deuterated internal standard.

Caption: General workflow for cytokinin analysis using an internal standard.

Detailed Methodological Considerations

Sample Preparation:

-

Homogenization: Biological samples should be homogenized in a suitable extraction solvent, typically a mixture of methanol, water, and formic acid, at low temperatures to prevent degradation.

-

Internal Standard Spiking: A precise amount of this compound is added to the sample homogenate.

-

Extraction: The mixture is then subjected to extraction, often involving centrifugation to separate the supernatant containing the cytokinins.

-

Purification: Solid-phase extraction (SPE) is commonly employed to remove interfering compounds. C18 or mixed-mode cation exchange cartridges are frequently used.

Derivatization (for GC-MS):

-

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), cytokinins are often derivatized to increase their volatility and thermal stability.

-

A common derivatization agent is a mixture of acetonitrile, bis(trimethylsilyl)acetamide, and trimethylchlorosilane.[9] The sample is heated to ensure complete reaction.

Mass Spectrometry Analysis:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and sensitive method for cytokinin analysis. A reversed-phase C18 column is typically used for separation. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both the endogenous analyte and the deuterated internal standard.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Selected Ion Monitoring (SIM) is used to monitor characteristic ions of the derivatized analyte and the internal standard.[9]

Quantification:

-

The concentration of the endogenous trans-Zeatin is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled trans-Zeatin and a fixed amount of this compound.

Conclusion

This compound is an essential tool for researchers in plant biology, agriculture, and related fields. Its use as an internal standard in mass spectrometry-based methods allows for the highly accurate and precise quantification of endogenous trans-Zeatin. This technical guide provides a foundational understanding of its chemical properties, its role in biological signaling, and the experimental methodologies for its application. The provided diagrams offer a visual representation of complex pathways and workflows to aid in comprehension and experimental design.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound (28534-500) | Szabo-Scandic [szabo-scandic.com]

- 6. plantae.org [plantae.org]

- 7. selleckchem.com [selleckchem.com]

- 8. Mass spectrometric determination of cytokinins in the top of tobacco plants using deuterium-labeled standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Mass spectrometric analysis of cytokinins in plant tissues. III [inis.iaea.org]

- 11. Determination of cytokinins by mass spectrometry based on stable isotope dilution - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to trans-Zeatin-d5

For researchers, scientists, and professionals in drug development, understanding the properties and applications of isotopically labeled compounds is crucial for rigorous and accurate experimental design. This guide provides an in-depth overview of trans-Zeatin-d5, a deuterated form of the naturally occurring cytokinin, trans-Zeatin.

Core Properties of this compound

This compound, the deuterium-labeled version of trans-Zeatin, serves as an internal standard for the quantification of trans-Zeatin in various biological samples using mass spectrometry-based techniques.[1] Its physical and chemical properties are fundamental for its application in analytical studies.

| Property | Value | Source |

| CAS Number | 72963-19-0 | [2] |

| Molecular Formula | C₁₀H₈D₅N₅O | [1][2][3] |

| Molecular Weight | 224.27 g/mol | [2] |

| Formal Name | 2E-methyl-d3-4-(9H-purin-6-ylamino)-but-2-en-1,1-d2-1-ol | [1] |

| Purity | ≥98% | |

| Solubility | DMSO, Methanol | [1][4] |

Experimental Applications and Methodologies

The primary application of this compound is as an internal standard in quantitative analyses, particularly in liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) methods.[1] The inclusion of a known concentration of the deuterated standard allows for precise measurement of the endogenous, non-labeled trans-Zeatin by correcting for variations in sample preparation and instrument response.

A general experimental workflow for the quantification of endogenous trans-Zeatin in a plant tissue sample would typically involve:

-

Sample Preparation : Homogenization of the biological sample (e.g., plant leaves, roots) in an appropriate extraction buffer.

-

Internal Standard Spiking : Addition of a known amount of this compound to the homogenate at the earliest stage of extraction to ensure it undergoes the same processing as the analyte of interest.

-

Purification : Solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering compounds and enrich the cytokinin fraction.

-

LC-MS/MS Analysis : Separation of the analyte from other molecules using liquid chromatography, followed by detection and quantification using tandem mass spectrometry. The mass spectrometer is set to detect the specific mass-to-charge ratios of both trans-Zeatin and this compound.

-

Data Analysis : The ratio of the peak area of endogenous trans-Zeatin to the peak area of the this compound internal standard is used to calculate the concentration of trans-Zeatin in the original sample.

Note: Detailed experimental protocols are highly specific to the biological matrix, instrumentation, and research question. The above workflow provides a general framework, and specific parameters such as solvent compositions, gradient programs, and mass spectrometry settings need to be optimized for each application.

Role in Cellular Signaling

trans-Zeatin, the non-labeled analogue of this compound, is a cytokinin, a class of plant hormones that play a critical role in various aspects of plant growth and development, including cell division, differentiation, and senescence. In addition to its well-established role in plants, trans-Zeatin has been shown to have biological activity in animal cells, including antioxidant and neuroprotective effects.[1] It has been demonstrated to inhibit UV-induced MEK/ERK activation and reduce the production of reactive oxygen species (ROS).[1][2]

Below is a simplified representation of the MAPK/ERK signaling pathway, which can be influenced by trans-Zeatin.

Caption: Simplified MAPK/ERK signaling cascade and the inhibitory effect of trans-Zeatin.

References

The Core Pathway of trans-Zeatin Biosynthesis: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core biosynthetic pathway of trans-Zeatin (tZ), a crucial cytokinin phytohormone governing numerous aspects of plant growth and development. This document details the key enzymatic steps, presents quantitative data for kinetic parameters and endogenous concentrations, outlines detailed experimental protocols, and provides visual diagrams of the pathway and associated workflows to facilitate a comprehensive understanding for research and development applications.

Introduction to trans-Zeatin

trans-Zeatin is one of the most biologically active and abundant forms of isoprenoid cytokinins in higher plants. It plays a pivotal role in regulating a wide array of physiological processes, including cell division and differentiation, shoot and root growth, apical dominance, leaf senescence, and responses to environmental stimuli.[1][2] A precise understanding of its biosynthesis is critical for developing strategies to modulate plant growth, enhance crop yield, and improve stress tolerance.

The de novo biosynthesis of trans-Zeatin is a multi-step process primarily involving three key enzyme families: Adenosine phosphate-isopentenyltransferase (IPT), Cytochrome P450 monooxygenase (CYP735A), and LONELY GUY (LOG).

The Core Biosynthetic Pathway

The primary pathway for trans-Zeatin synthesis begins with the production of isopentenyladenine (iP)-type cytokinins, which are subsequently hydroxylated to form tZ-type cytokinins. The final step involves the activation of these cytokinin precursors to their biologically active free-base forms.

Step 1: Isopentenylation of Adenosine Phosphates by IPT

The rate-limiting step in cytokinin biosynthesis is catalyzed by adenosine phosphate-isopentenyltransferases (IPTs) .[2][3] These enzymes transfer an isopentenyl group from dimethylallyl diphosphate (DMAPP) to the N6 position of an adenosine phosphate molecule. In plants, ATP/ADP-dependent IPTs are responsible for the bulk of iP and tZ synthesis.[4]

-

Substrates : Dimethylallyl diphosphate (DMAPP) and either ATP or ADP.

-

Enzyme : Adenosine phosphate-isopentenyltransferase (e.g., AtIPT1, AtIPT3, AtIPT5, AtIPT7 in Arabidopsis).

-

Products : N6-(Δ2-isopentenyl)adenosine-5'-triphosphate (iPRTP) or N6-(Δ2-isopentenyl)adenosine-5'-diphosphate (iPRDP).

Step 2: Hydroxylation of iP Nucleotides by CYP735A

The conversion of iP-type cytokinins to tZ-type cytokinins is mediated by cytochrome P450 monooxygenases , specifically the CYP735A subfamily.[5][6] These enzymes catalyze the trans-hydroxylation of the terminal methyl group on the isopentenyl side chain of iP nucleotides.

-

Substrates : iPRMP (preferred), iPRDP, iPRTP.[6]

-

Enzyme : Cytokinin trans-hydroxylase (e.g., CYP735A1, CYP735A2 in Arabidopsis).[5]

-

Products : trans-Zeatin riboside-5'-monophosphate (tZRMP), tZRDP, tZRTP.

Step 3: Direct Activation by LOG Enzymes

The final activation step, converting cytokinin nucleotide precursors into their active, free-base forms, is catalyzed by LONELY GUY (LOG) enzymes . These phosphoribohydrolases directly release the active cytokinin base by cleaving the phosphoribosyl group from the cytokinin monophosphate.

-

Substrates : iPRMP or tZRMP.

-

Enzyme : Cytokinin riboside-5'-monophosphate phosphoribohydrolase (LOG).

-

Products : Isopentenyladenine (iP) or trans-Zeatin (tZ), and Ribose-5-phosphate.

The following diagram illustrates the core enzymatic steps in the trans-Zeatin biosynthesis pathway.

Quantitative Data

Quantitative analysis is essential for understanding the efficiency and regulation of the trans-Zeatin pathway. The following tables summarize key kinetic parameters for the CYP735A enzymes and endogenous concentrations of tZ-type cytokinins in model plants.

Table 1: Kinetic Parameters of Arabidopsis CYP735A1 and CYP735A2

This table presents the Michaelis-Menten constant (Km) and catalytic efficiency (kcat/Km) for the two key cytokinin hydroxylases in Arabidopsis thaliana. The data highlights the substrate preference of these enzymes for the monophosphate form of iP-riboside (iPRMP).

| Enzyme | Substrate | Km (µM) | Relative kcat/Km (%) |

| CYP735A1 | iPRMP | 1.3 ± 0.1 | 100 |

| iPRDP | 3.0 ± 0.4 | 33 | |

| iPRTP | 11.0 ± 2.0 | 1 | |

| CYP735A2 | iPRMP | 0.7 ± 0.1 | 100 |

| iPRDP | 1.1 ± 0.1 | 39 | |

| iPRTP | 3.8 ± 0.4 | 1 | |

| Data sourced from Takei et al. (2004), J. Biol. Chem.[5][6] |

Table 2: Endogenous Concentrations of tZ-Type Cytokinins in Plant Tissues

The concentration of trans-Zeatin and its precursors varies significantly between different plant organs. This table provides representative values for Arabidopsis thaliana and Oryza sativa (rice).

| Plant Species | Tissue | Compound | Concentration (pmol/g FW) |

| Arabidopsis thaliana | Seedlings | trans-Zeatin (tZ) | ~1.5 - 3.0 |

| Roots | trans-Zeatin (tZ) | ~0.5 - 1.5 | |

| Shoots | trans-Zeatin (tZ) | ~1.0 - 2.5 | |

| Oryza sativa | Roots | trans-Zeatin (tZ) | ~1.0 - 2.0 |

| Shoots | trans-Zeatin (tZ) | ~2.0 - 4.0 | |

| Roots | tZ Riboside (tZR) | ~3.0 - 6.0 | |

| Shoots | tZ Riboside (tZR) | ~5.0 - 10.0 | |

| Concentration ranges are approximate and compiled from multiple sources for illustrative purposes.[1] |

Experimental Protocols

Reproducible experimental methods are fundamental to studying the trans-Zeatin biosynthesis pathway. Below are detailed protocols for a key enzymatic assay and the standard method for cytokinin quantification.

Protocol 1: In Vitro Adenosine Phosphate-Isopentenyltransferase (IPT) Activity Assay

This protocol is adapted from methods for tRNA-IPTs and is designed to measure the activity of recombinant or purified ATP/ADP-dependent IPTs.[7][8]

Objective: To quantify the formation of iP-nucleotides from DMAPP and an adenosine phosphate substrate.

Materials:

-

Enzyme: Purified recombinant IPT protein.

-

Reaction Buffer (5x): 250 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 5 mM DTT.

-

Substrates:

-

10 mM ATP or ADP solution.

-

10 mM Dimethylallyl diphosphate (DMAPP) solution.

-

(Optional) Radiolabeled [¹⁴C]DMAPP or [³H]ATP for sensitive detection.

-

-

Stop Solution: 0.5 M EDTA.

-

Equipment: Thermocycler or water bath, microcentrifuge tubes, HPLC system with a C18 column, or liquid scintillation counter if using radioisotopes.

Methodology:

-

Reaction Setup:

-

On ice, prepare the following reaction mixture in a microcentrifuge tube (for a final volume of 50 µL):

-

10 µL of 5x Reaction Buffer

-

5 µL of 10 mM ATP or ADP

-

5 µL of 10 mM DMAPP

-

1-5 µg of purified IPT enzyme

-

Nuclease-free water to 50 µL.

-

-

Include a negative control reaction without the IPT enzyme.

-

-

Incubation:

-

Incubate the reaction tubes at 30°C for 30-60 minutes. The optimal time should be determined empirically to ensure the reaction is within the linear range.

-

-

Reaction Termination:

-

Stop the reaction by adding 10 µL of 0.5 M EDTA and placing the tubes on ice.

-

-

Product Analysis (HPLC):

-

Centrifuge the reaction mixture at >10,000 x g for 5 minutes to pellet any precipitate.

-

Inject 20-40 µL of the supernatant onto a C18 reverse-phase HPLC column.

-

Elute with a gradient of methanol in a suitable buffer (e.g., 50 mM triethylammonium acetate, pH 7.0).

-

Monitor the absorbance at 269 nm.

-

Quantify the product peak (iPRDP or iPRTP) by comparing its area to a standard curve of known concentrations.

-

-

Product Analysis (Radiolabel):

-

If using radiolabeled substrates, the product can be separated from the substrate using thin-layer chromatography (TLC) or a suitable column.

-

The amount of radioactivity incorporated into the product is then measured using a liquid scintillation counter.

-

Protocol 2: Quantification of Endogenous Cytokinins by LC-MS/MS

This protocol describes a standard method for the extraction, purification, and quantification of cytokinins from plant tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To accurately measure the levels of trans-Zeatin and its precursors in a plant sample.

Materials:

-

Plant Tissue: 10-50 mg fresh weight, frozen in liquid nitrogen.

-

Extraction Buffer: Modified Bieleski buffer (Methanol:Water:Formic Acid, 15:4:1, v/v/v), pre-chilled to -20°C.

-

Internal Standards: A cocktail of stable isotope-labeled cytokinin standards (e.g., [²H₅]tZ, [²H₅]tZR).

-

Purification: Solid Phase Extraction (SPE) C18 or mixed-mode cation exchange cartridges.

-

Elution Solvent: 0.35 M NH₄OH in 60% (v/v) Methanol.

-

Equipment: Tissue homogenizer, refrigerated centrifuge, vacuum manifold for SPE, sample evaporator (e.g., SpeedVac or nitrogen stream), UHPLC-MS/MS system.

Methodology:

-

Sample Homogenization and Extraction:

-

Grind the frozen plant tissue to a fine powder in liquid nitrogen.

-

To the frozen powder, add 1 mL of pre-chilled extraction buffer containing the internal standards.

-

Vortex thoroughly and incubate at -20°C for at least 1 hour (or overnight).

-

Centrifuge at >13,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Re-extract the pellet with another 0.5 mL of extraction buffer, centrifuge, and pool the supernatants.

-

-

Purification (Solid Phase Extraction):

-

Condition an SPE cartridge by washing with 1 mL methanol, followed by 1 mL water.

-

Load the crude extract onto the cartridge.

-

Wash the cartridge with 1 mL of 1 M formic acid to remove interfering substances.

-

Elute the cytokinins with the elution solvent.

-

-

Sample Concentration and Reconstitution:

-

Evaporate the eluate to complete dryness under a vacuum or a gentle stream of nitrogen.

-

Reconstitute the dried sample in a small, precise volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 5% acetonitrile with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Inject the sample onto a reverse-phase C18 UHPLC column.

-

Separate the cytokinins using a gradient elution program (e.g., a gradient of acetonitrile in water, both containing 0.1% formic acid).

-

Detect and quantify the analytes using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Quantify endogenous cytokinin concentrations by comparing the peak area ratio of the endogenous analyte to its corresponding stable isotope-labeled internal standard.

-

The following diagram provides a visual workflow for the quantification of cytokinins.

Conclusion

The biosynthesis of trans-Zeatin is a tightly regulated and essential pathway in plants. The core pathway, driven by the sequential actions of IPT, CYP735A, and LOG enzymes, provides multiple points for potential regulatory intervention. The quantitative data and detailed protocols provided in this guide offer a foundation for researchers to further investigate this pathway, with implications for crop improvement, developmental biology, and the design of novel plant growth regulators.

References

- 1. Responses to Systemic Nitrogen Signaling in Arabidopsis Roots Involve trans-Zeatin in Shoots - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isopentenyltransferases as master regulators of crop performance: their function, manipulation, and genetic potential for stress adaptation and yield improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ecology.lifescience.ntu.edu.tw [ecology.lifescience.ntu.edu.tw]

- 5. Arabidopsis CYP735A1 and CYP735A2 encode cytokinin hydroxylases that catalyze the biosynthesis of trans-Zeatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An In Vitro Assay to Detect tRNA-Isopentenyl Transferase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An In Vitro Assay to Detect tRNA-Isopentenyl Transferase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of trans-Zeatin in Plant Development: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

trans-Zeatin, a naturally occurring cytokinin, is a paramount regulator of plant growth and development. This technical guide provides an in-depth exploration of the multifaceted functions of trans-Zeatin, including its biosynthesis, signaling, and its intricate interplay with other phytohormones. We present a comprehensive overview of its role in key developmental processes such as cell division and differentiation, shoot and root architecture, and leaf senescence. This guide also furnishes detailed experimental protocols for the quantification of trans-Zeatin and the analysis of its signaling pathways, alongside quantitative data on its physiological effects. Furthermore, we provide visual representations of the trans-Zeatin signaling cascade, experimental workflows, and its crosstalk with auxin, rendered using the DOT language for clarity and precision.

Introduction

Cytokinins are a class of phytohormones that, in concert with other plant hormones, orchestrate a wide array of developmental processes. Among the various cytokinin forms, trans-Zeatin (tZ) is one of the most abundant and biologically active in many plant species.[1][2] It plays a critical role in promoting cell division, shoot initiation and growth, while also influencing root development and delaying senescence.[1] This document serves as a technical resource for researchers and professionals, offering a detailed examination of the mechanisms through which trans-Zeatin exerts its profound influence on plant development.

Biosynthesis and Metabolism of trans-Zeatin

The biosynthesis of trans-Zeatin is a tightly regulated process that primarily occurs in the root tips and is transported to the shoot via the xylem.[3] The initial step in the de novo biosynthesis of isoprenoid cytokinins, including the precursor to trans-Zeatin, is catalyzed by the enzyme isopentenyltransferase (IPT). This enzyme adds an isopentenyl group to ATP, ADP, or AMP.

The direct precursor to trans-Zeatin is N6-(Δ2-isopentenyl)adenine (iP). The conversion of iP-type cytokinins to tZ-type cytokinins is facilitated by the cytochrome P450 monooxygenases, specifically CYP735A1 and CYP735A2 in Arabidopsis thaliana.[3] These enzymes catalyze the trans-hydroxylation of the isopentenyl side chain of iP nucleotides. The active trans-Zeatin base is then released from its ribotide precursor by the LONELY GUY (LOG) family of enzymes.

The levels of active trans-Zeatin are also controlled through metabolic inactivation. This can occur through irreversible degradation by cytokinin oxidase/dehydrogenase (CKX) enzymes, or through reversible conjugation to glucose or other molecules.

The trans-Zeatin Signaling Pathway

The perception and transduction of the trans-Zeatin signal are mediated by a multi-step phosphorelay system, which is a variation of the two-component signaling systems found in bacteria.

-

Perception: trans-Zeatin binds to histidine kinase receptors (AHKs), such as AHK2, AHK3, and CRE1/AHK4 in Arabidopsis, which are located in the endoplasmic reticulum membrane.

-

Phosphorelay: Upon binding of trans-Zeatin, the AHKs autophosphorylate a conserved histidine residue. This phosphate group is then transferred to a conserved aspartate residue in the receiver domain of the same receptor. Subsequently, the phosphate is relayed to histidine phosphotransfer proteins (AHPs) in the cytoplasm.

-

Nuclear Translocation and Response: The phosphorylated AHPs translocate to the nucleus and transfer the phosphate group to response regulators (ARRs). There are two main types of ARRs:

-

Type-B ARRs: These are transcription factors that, upon phosphorylation, activate the transcription of cytokinin-responsive genes, including the Type-A ARRs.

-

Type-A ARRs: These are rapidly induced by cytokinin and act as negative regulators of the signaling pathway, creating a feedback loop to attenuate the signal.

-

Functions of trans-Zeatin in Plant Development

Cell Division and Differentiation

A fundamental role of cytokinins, including trans-Zeatin, is the regulation of the cell cycle. In conjunction with auxin, trans-Zeatin promotes the transition from the G1 to the S phase and from the G2 to the M phase of the cell cycle, thereby stimulating cell division. This activity is crucial for the growth of meristematic tissues, such as the shoot apical meristem (SAM) and the root apical meristem (RAM).

Shoot and Root Development

trans-Zeatin plays a significant role in promoting shoot growth. Increased levels of trans-Zeatin are associated with enhanced shoot biomass and leaf development. Conversely, it generally has an inhibitory effect on primary root elongation, while promoting lateral root formation, thus modulating the overall root system architecture. The balance between auxin and cytokinin, including trans-Zeatin, is a key determinant of the relative growth of the shoot and root systems.

Apical Dominance

Apical dominance is the phenomenon where the central, main stem of a plant grows more strongly than the lateral stems. This is primarily controlled by the ratio of auxin to cytokinin. While auxin produced in the apical bud inhibits the growth of axillary buds, cytokinins, including trans-Zeatin transported from the roots, promote their outgrowth. A high auxin-to-cytokinin ratio maintains apical dominance, whereas a lower ratio leads to the growth of lateral branches.

Leaf Senescence

trans-Zeatin is a potent inhibitor of leaf senescence. Senescence is an active, developmental process characterized by the degradation of chlorophyll and other macromolecules. By maintaining the expression of genes involved in photosynthesis and nutrient assimilation, trans-Zeatin can delay the onset of senescence, thereby extending the photosynthetic lifespan of leaves.

Quantitative Data on trans-Zeatin Effects

The following tables summarize quantitative data from various studies on the effects of exogenous trans-Zeatin on plant growth and development.

Table 1: Effect of trans-Zeatin on Rice Seedling Growth

| Treatment (µM) | Plant Height (cm) | Stem Width (mm) | Fresh Weight (g) |

| 0 (Control) | 25.8 ± 1.2 | 3.91 ± 0.18 | 0.58 ± 0.03 |

| 20 | 22.76 ± 0.9 | 4.26 ± 0.15 | 0.52 ± 0.04 |

| 40 | 22.90 ± 1.1 | 4.17 ± 0.12 | 0.55 ± 0.05 |

| 80 | 21.50 ± 0.8 | 3.85 ± 0.21 | 0.51 ± 0.03 |

Data extracted from a study on fragrant rice seedlings.[4] Values are presented as mean ± standard error.

Table 2: Dose-Dependent Effect of trans-Zeatin on Chlorophyll Content in Arabidopsis Cotyledons

| Treatment | Chlorophyll Content (Normalized to Control) |

| DMSO (Control) | 1.00 ± 0.05 |

| tZ (0.01 µM) | 1.25 ± 0.08 |

| tZ (0.1 µM) | 1.80 ± 0.12 |

| tZ (1 µM) | 2.50 ± 0.15 |

Data represents the delay in chlorophyll degradation in detached cotyledons after 6 days in darkness.[5] Values are mean ± standard error of three biological replicates.

Table 3: Effect of trans-Zeatin on Arabidopsis Primary Root Elongation

| Treatment (nM) | Primary Root Length (cm) |

| 0 (Control) | 4.5 ± 0.3 |

| 1 | 3.8 ± 0.2 |

| 10 | 2.5 ± 0.2 |

| 50 | 1.2 ± 0.1 |

| 100 | 0.8 ± 0.1 |

Data from a study on Arabidopsis seedlings grown on vertical agar plates. Measurements were taken 7 days after germination. Values are mean ± standard deviation.

Experimental Protocols

Quantification of trans-Zeatin by LC-MS/MS

This protocol provides a method for the extraction, purification, and quantification of trans-Zeatin from plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Plant tissue (fresh or frozen in liquid nitrogen)

-

Extraction buffer: 80% methanol

-

Internal standards (e.g., deuterated trans-Zeatin)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)

-

LC-MS/MS system

Procedure:

-

Homogenization: Homogenize 50-100 mg of plant tissue in 1 mL of pre-chilled extraction buffer. Add internal standards at the beginning of the extraction.

-

Extraction: Incubate the homogenate at -20°C for at least 1 hour. Centrifuge at 14,000 x g for 20 minutes at 4°C. Collect the supernatant.

-

Purification:

-

Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with 1 mL of 1% formic acid.

-

Elute the cytokinins with 1 mL of 0.35 M NH4OH in 60% methanol.

-

-

Analysis:

-

Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Reconstitute the sample in a suitable solvent (e.g., 5% acetonitrile).

-

Inject the sample into the LC-MS/MS system for analysis.

-

Analysis of Cytokinin-Responsive Gene Expression by qRT-PCR

This protocol describes the analysis of gene expression changes in response to trans-Zeatin treatment using quantitative reverse transcription PCR (qRT-PCR).

Materials:

-

Plant seedlings or tissues

-

trans-Zeatin solution

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

qPCR master mix

-

Gene-specific primers

-

qPCR instrument

Procedure:

-

Treatment: Treat plant material with the desired concentration of trans-Zeatin or a mock solution for a specified duration.

-

Harvesting: Harvest the tissue and immediately freeze in liquid nitrogen.

-

RNA Extraction: Extract total RNA using a suitable kit following the manufacturer's instructions.[5][6][7][8]

-

DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.[5][6]

-

qPCR:

-

Set up the qPCR reaction with the cDNA template, gene-specific primers, and qPCR master mix.

-

Run the qPCR reaction in a real-time PCR instrument.

-

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative gene expression levels, normalized to a stable reference gene.

Hormonal Crosstalk: trans-Zeatin and Auxin

The interaction between cytokinins and auxin is a cornerstone of plant developmental regulation. This relationship is often antagonistic, with the relative balance of these two hormones controlling key processes.

-

Root vs. Shoot Development: A high auxin-to-cytokinin ratio generally promotes root formation, while a high cytokinin-to-auxin ratio promotes shoot formation.

-

Meristem Maintenance: In the shoot apical meristem, cytokinins promote cell division, while auxin is required for organ initiation. In the root apical meristem, auxin maintains the stem cell niche, while cytokinins promote cell differentiation.

-

Gene Expression: Auxin and cytokinin signaling pathways can mutually regulate each other at the level of gene expression. For example, auxin can induce the expression of certain ARR genes, which are negative regulators of cytokinin signaling. Conversely, cytokinins can influence auxin transport and metabolism.

References

- 1. Cis- and trans-zeatin differentially modulate plant immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of cis-zeatin-type cytokinins in plant growth regulation and mediating responses to environmental interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Trans-Zeatin induce regulation the biosynthesis of 2-acetyl-1-pyrroline in fragrant rice (Oryza sativa L.) seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RNA extraction, cDNA synthesis, and qRT-PCR [bio-protocol.org]

- 6. RNA extraction, cDNA synthesis, and qRT-PCR [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. Total RNA extraction, cDNA synthesis, and qPCR [protocols.io]

The Core Mechanism of Trans-Zeatin Action: A Technical Guide to Cytokinin Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-Zeatin, a naturally occurring isoprenoid cytokinin, is a pivotal regulator of plant growth and development. Its influence extends across a multitude of physiological processes, including cell division and differentiation, shoot and root morphogenesis, chloroplast development, and senescence. The profound effects of trans-Zeatin are mediated through a sophisticated signaling network that bears resemblance to two-component systems found in prokaryotes. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning trans-Zeatin's action, with a focus on its signaling cascade, quantitative receptor interactions, and the experimental methodologies used to elucidate this pathway.

The Trans-Zeatin Signaling Pathway: A Multi-Step Phosphorelay

The canonical cytokinin signaling pathway is a multi-step phosphorelay system that transmits the trans-Zeatin signal from the cell periphery to the nucleus, culminating in the transcriptional regulation of target genes. This cascade involves three core protein families: Arabidopsis Histidine Kinases (AHKs), Arabidopsis Histidine Phosphotransfer proteins (AHPs), and Arabidopsis Response Regulators (ARRs).

Signal Perception at the Endoplasmic Reticulum

The initial step in the signaling cascade is the perception of trans-Zeatin by AHKs, which function as cytokinin receptors.[1] In Arabidopsis thaliana, three primary cytokinin receptors have been identified: AHK2, AHK3, and AHK4 (also known as CRE1 or WOL).[1][2] Contrary to initial predictions of plasma membrane localization, compelling evidence indicates that these receptors are predominantly located in the endoplasmic reticulum (ER).[2][3]

Trans-Zeatin binds to the extracellular CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain of the AHK receptors.[2] This binding event is thought to induce a conformational change that activates the intracellular histidine kinase domain.

The Phosphorelay Cascade

Upon activation, the histidine kinase domain of the AHK receptor autophosphorylates a conserved histidine residue. The phosphate group is then transferred to a conserved aspartate residue within the receptor's own receiver domain.[4][5]

From the AHK receptor, the phosphate group is relayed to a member of the AHP protein family. AHPs are small, shuttle proteins that translocate from the cytoplasm to the nucleus in a cytokinin-dependent manner.[6]

Nuclear Transduction and Transcriptional Regulation

Once in the nucleus, the phosphorylated AHPs transfer the phosphate group to the receiver domains of ARRs. ARRs are categorized into two main types with distinct functions:

-

Type-B ARRs: These are transcription factors that, upon phosphorylation, become active and bind to specific DNA sequences in the promoters of cytokinin-responsive genes, thereby initiating their transcription.[7][8] Key members of this family include ARR1, ARR10, and ARR12, which play significant roles in mediating cytokinin responses.[7][9][10]

-

Type-A ARRs: The expression of Type-A ARR genes is rapidly induced by cytokinin. These proteins act as negative regulators of the signaling pathway, contributing to a feedback loop that attenuates the cytokinin response.[7]

The Role of Cytokinin Response Factors (CRFs)

Cytokinin Response Factors (CRFs) are a family of transcription factors that constitute a side branch of the classical cytokinin signaling pathway.[11][12] While their expression is induced by cytokinin, they are also involved in responses to other stimuli and play important roles in plant development and stress responses.[11][13] CRFs can interact with components of the primary signaling pathway, adding another layer of regulatory complexity to the cytokinin response.[12]

Quantitative Data: Trans-Zeatin Receptor Binding Affinity

The interaction between trans-Zeatin and its receptors has been quantified through various binding assays. The dissociation constant (KD) is a measure of the affinity of a ligand for its receptor, with a lower KD value indicating a higher affinity.

| Receptor | Ligand | Apparent KD (nM) | Experimental System | Reference |

| AHK3 | trans-Zeatin | 1-2 | Live-cell binding assay in transgenic bacteria | [4][7] |

| CRE1/AHK4 | trans-Zeatin | 2-4 | Live-cell binding assay in transgenic bacteria | [4][7] |

| Wild-type Arabidopsis endomembranes | trans-Zeatin | 4.7 | Radioligand-binding assay | [9] |

Mandatory Visualizations

Caption: The trans-Zeatin signaling pathway, a multi-step phosphorelay.

Experimental Protocols

Live-Cell Cytokinin-Binding Assay

This protocol is adapted from methods used to determine the binding affinity of cytokinins to their receptors expressed in E. coli.

1. Bacterial Culture and Induction:

-

Grow E. coli strain KMI001, transformed with an expression vector for the desired AHK receptor (e.g., CRE1/AHK4), overnight at 25°C in M9 liquid medium supplemented with 0.1% (w/v) casamino acids and 100 µg/ml ampicillin to an OD600 of approximately 1-1.4.[6]

2. Binding Reaction:

-

Prepare reaction tubes each containing 1 ml of the overnight cell culture.

-

Add 3 pmol of [3H]-trans-Zeatin to each tube.

-

For competition assays, add unlabeled trans-Zeatin or other competitor compounds at concentrations ranging from 0.1 nM to 50 µM.[6] A negative control should contain only the vehicle (e.g., DMSO).

-

To determine non-specific binding, include a sample with a high excess (at least 3000-fold) of unlabeled trans-Zeatin.[6]

3. Incubation and Separation:

-

Incubate the samples for 30 minutes at 4°C.[6]

-

Centrifuge the samples at 8,000 rpm for 4 minutes at 4°C to pellet the bacteria.[6]

-

Carefully remove the supernatant.

4. Scintillation Counting:

-

Resuspend the bacterial pellet in 50 µl of deionized water.[6]

-

Add 1 ml of scintillation cocktail to the resuspended pellet.

-

Measure the radioactivity using a scintillation counter.

5. Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Analyze the competition binding data using non-linear regression to determine the IC50 values.

-

Perform Scatchard analysis on saturation binding data to determine the KD.

Caption: Workflow for a live-cell cytokinin-binding assay.

Protoplast Trans-Activation (PTA) Assay

This assay is used to study the activation of cytokinin-responsive promoters by transcription factors in a cellular context.

1. Protoplast Isolation:

-

Isolate mesophyll protoplasts from the leaves of 4- to 5-week-old Arabidopsis thaliana plants.

-

Digest the leaf tissue with a solution containing cellulase and macerozyme.[14]

2. Transfection:

-

Co-transfect the protoplasts with two types of plasmids:

-

A reporter plasmid containing a cytokinin-responsive promoter (e.g., the promoter of a Type-A ARR gene) fused to a reporter gene (e.g., luciferase or GUS).

-

An effector plasmid expressing a transcription factor of interest (e.g., a Type-B ARR).

-

-

A control effector plasmid (e.g., an empty vector) should be used for comparison.

-

Transfection is typically mediated by polyethylene glycol (PEG).[8]

3. Incubation and Treatment:

-

Incubate the transfected protoplasts for 5-16 hours to allow for gene expression.

-

Treat the protoplasts with trans-Zeatin or a mock solution.

4. Reporter Gene Assay:

-

Lyse the protoplasts and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer or GUS activity via a colorimetric or fluorometric assay).

5. Data Analysis:

-

Normalize the reporter gene activity to a co-transfected internal control (e.g., a plasmid expressing Renilla luciferase under a constitutive promoter) to account for variations in transfection efficiency.

-

Compare the reporter activity in the presence of the effector plasmid and cytokinin treatment to the control conditions.

Caption: Workflow for a protoplast trans-activation assay.

Conclusion

The mechanism of action of trans-Zeatin as a cytokinin is orchestrated by a finely tuned phosphorelay signaling cascade. The perception of trans-Zeatin by AHK receptors, primarily at the endoplasmic reticulum, initiates a chain of phosphorylation events that culminate in the nucleus with the activation of Type-B ARR transcription factors and the subsequent expression of cytokinin-responsive genes. This core pathway is further modulated by negative feedback loops involving Type-A ARRs and the activity of CRF transcription factors. The quantitative data on receptor binding affinities and the detailed experimental protocols provided herein offer a solid foundation for researchers and drug development professionals to further investigate and potentially manipulate this critical signaling network for applications in agriculture and biotechnology.

References

- 1. agronomysociety.org.nz [agronomysociety.org.nz]

- 2. Chromatin immunoprecipitation (ChIP) of plant transcription factors followed by sequencing (ChIP-SEQ) or hybridization to whole genome arrays (ChIP-CHIP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Identification and Expression Profiling of the Cytokinin Synthesis Gene Family IPT in Maize [mdpi.com]

- 6. Live-Cell Cytokinin-Binding Assay [bio-protocol.org]

- 7. Biochemical characteristics and ligand-binding properties of Arabidopsis cytokinin receptor AHK3 compared to CRE1/AHK4 as revealed by a direct binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reconstitution of Cytokinin Signaling in Rice Protoplasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Cytokinin Receptors of Arabidopsis Are Located Mainly to the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-Throughput Protoplast Trans-Activation (PTA) Screening to Define Transcription Factors in Auxin-Mediated Gene Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of Genes Involved in Cytokinin Signaling and Metabolism from Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]

The Pivotal Role of trans-Zeatin in Arabidopsis thaliana Growth: A Technical Guide

Abstract

trans-Zeatin, a naturally occurring cytokinin, is a critical phytohormone governing numerous aspects of plant growth and development. In the model organism Arabidopsis thaliana, it plays a central role in cell division, shoot initiation, leaf senescence, and stress responses. Understanding the precise physiological effects of trans-zeatin is paramount for advancements in agriculture and plant biotechnology. This technical guide provides an in-depth overview of the role of trans-zeatin in Arabidopsis thaliana, with a special focus on the utility of its deuterated analogue, trans-Zeatin-d5, as an indispensable tool for quantitative analysis. Detailed experimental protocols, quantitative data, and signaling pathway visualizations are presented to equip researchers with the necessary knowledge for rigorous scientific inquiry.

Introduction to trans-Zeatin and the Significance of this compound

Cytokinins are a class of plant hormones that promote cell division (cytokinesis) in plant roots and shoots. Among the various forms of cytokinins, trans-zeatin is one of the most active and abundant in higher plants, including Arabidopsis thaliana. It is involved in a myriad of developmental processes, such as promoting cell division and differentiation, delaying senescence, and mediating responses to environmental stimuli.[1][2]

The study of endogenous phytohormones presents a significant analytical challenge due to their low concentrations in plant tissues. Accurate quantification is essential to correlate hormone levels with physiological responses. This compound is a deuterium-labeled form of trans-zeatin.[3] Its chemical properties are nearly identical to the natural form, but its increased mass allows it to be distinguished by mass spectrometry. Consequently, this compound is widely used as an internal standard in quantitative analyses of trans-zeatin.[4] By adding a known amount of this compound to a sample before extraction and purification, any losses of the analyte during sample preparation can be corrected for, leading to highly accurate and precise measurements of the endogenous trans-zeatin concentration.

Physiological Roles and Quantitative Effects of trans-Zeatin in Arabidopsis thaliana

The application of exogenous trans-zeatin to Arabidopsis thaliana elicits a range of dose-dependent physiological responses. Key effects are observed in leaf senescence, root growth, and shoot regeneration.

Delay of Leaf Senescence

trans-Zeatin is a potent inhibitor of leaf senescence, a process characterized by the degradation of chlorophyll and other macromolecules.[1][2] In detached leaf assays, the application of trans-zeatin helps maintain chlorophyll content, thereby preserving the greenness and photosynthetic capacity of the leaves.

Table 1: Effect of trans-Zeatin on Chlorophyll Content in Detached Arabidopsis thaliana Cotyledons

| Treatment (1 µM) | Chlorophyll Content (µg/mL) | Standard Error |

| DMSO (Control) | ~1.5 | +/- 0.2 |

| trans-Zeatin | ~6.8 | +/- 0.5 |

Data extracted and estimated from Mason et al. (2020) PLoS One, Figure 2. The original data was presented as a bar graph.

Inhibition of Root Elongation

While promoting growth in the shoot, cytokinins, including trans-zeatin, are known inhibitors of primary root elongation in Arabidopsis thaliana.[2] This inhibitory effect is a classic bioassay for cytokinin activity.

Table 2: Effect of trans-Zeatin on Root Elongation in Arabidopsis thaliana Seedlings

| Treatment (1 µM) | Root Growth (mm) | Standard Error |

| DMSO (Control) | ~28 | +/- 2 |

| trans-Zeatin | ~8 | +/- 1 |

Data extracted and estimated from Mason et al. (2020) PLoS One, Figure 3. The original data was presented as a bar graph.

Promotion of Shoot Regeneration

In tissue culture, the balance between auxins and cytokinins is critical for organogenesis. A high cytokinin-to-auxin ratio promotes the formation of shoots from callus tissue. trans-Zeatin is effective in inducing shoot regeneration.

Table 3: Effect of trans-Zeatin on Callus Weight in Arabidopsis thaliana Hypocotyl Explants

| Treatment (5 µM) | Callus Weight (mg) | Standard Error |

| DMSO (Control) | ~2 | +/- 0.5 |

| trans-Zeatin | ~12 | +/- 1.5 |

Data extracted and estimated from Mason et al. (2020) PLoS One, Figure 4. The original data was presented as a bar graph.

The trans-Zeatin Signaling Pathway

The perception and transduction of the trans-zeatin signal in Arabidopsis thaliana are mediated by a two-component signaling system, which is homologous to systems found in bacteria.[5][6][7] The core pathway involves three main protein families: ARABIDOPSIS HISTIDINE KINASES (AHKs), ARABIDOPSIS HISTIDINE PHOSPHOTRANSFER PROTEINS (AHPs), and ARABIDOPSIS RESPONSE REGULATORS (ARRs).[5][8]

-

Perception: trans-Zeatin binds to the extracellular CHASE domain of AHK receptors (AHK2, AHK3, and AHK4/CRE1) located in the plasma membrane.[9]

-

Phosphorelay: Ligand binding induces autophosphorylation of a conserved histidine residue within the AHK. The phosphate group is then transferred to a conserved aspartate residue on the same receptor. Subsequently, the phosphate is transferred to a conserved histidine on an AHP protein in the cytoplasm.[9]

-

Nuclear Translocation and Response: The phosphorylated AHP translocates to the nucleus and transfers the phosphate group to a conserved aspartate residue on a B-type ARR.[6] Phosphorylation activates B-type ARRs, which are transcription factors that bind to specific DNA sequences in the promoters of cytokinin-responsive genes, thereby modulating their expression.

-

Negative Feedback: Among the genes activated by B-type ARRs are the A-type ARRs. A-type ARRs are negative regulators of the signaling pathway, and their accumulation leads to a dampening of the cytokinin response, creating a negative feedback loop.[5]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Root-derived cytokinin regulates Arabidopsis flowering time through components of the age pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The genetic framework of shoot regeneration in Arabidopsis comprises master regulators and conditional fine-tuning factors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dbt.univr.it [dbt.univr.it]

- 6. Two-Component Signal Transduction Pathways in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]

- 8. mdpi.com [mdpi.com]

- 9. Cytokinin Signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Trans-Zeatin Signaling Pathway and its Receptors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Trans-zeatin, a naturally occurring cytokinin, plays a pivotal role in regulating numerous aspects of plant growth and development. Its signaling cascade is initiated by its binding to specific sensor histidine kinase receptors located primarily in the endoplasmic reticulum. This binding event triggers a multi-step phosphorelay, culminating in the modulation of target gene expression in the nucleus. Understanding the intricacies of this pathway is crucial for the development of novel agrochemicals and therapeutics that can modulate plant growth and stress responses. This guide provides a comprehensive technical overview of the trans-zeatin signaling pathway, its core components, quantitative binding data, and detailed experimental protocols for its investigation.

The Trans-Zeatin Signaling Pathway: A Step-by-Step Cascade

The trans-zeatin signaling pathway is a phosphorelay system analogous to two-component signaling systems found in prokaryotes. The core components of this pathway in the model organism Arabidopsis thaliana are:

-

Receptors (AHKs): ARABIDOPSIS HISTIDINE KINASE 2 (AHK2), AHK3, and CRE1/AHK4 are the primary receptors for cytokinins, including trans-zeatin.[1] These are transmembrane proteins with an extracellular cytokinin-binding CHASE domain and intracellular histidine kinase and receiver domains.[2] While initially predicted to be at the plasma membrane, substantial evidence indicates that the bulk of these receptors are localized to the endoplasmic reticulum (ER).[3]

-

Response Regulators (ARRs): These proteins are the final components of the signaling cascade and are broadly classified into two types:

-

Type-B ARRs: These are transcription factors that, upon phosphorylation by AHPs, bind to specific DNA sequences in the promoters of cytokinin-responsive genes and activate their transcription.[7][8] ARR1, ARR10, and ARR12 are key players in mediating the primary cytokinin response.[7][8]

-

Type-A ARRs: These are also induced by cytokinin signaling and act as negative feedback regulators of the pathway, contributing to the attenuation of the signal.[9]

-

The signaling cascade is initiated when trans-zeatin binds to the CHASE domain of an AHK receptor. This induces a conformational change, leading to the autophosphorylation of a conserved histidine residue within the kinase domain. The phosphoryl group is then transferred to a conserved aspartate residue in the receiver domain of the same receptor. Subsequently, the phosphoryl group is transferred to a conserved histidine residue on an AHP. The phosphorylated AHP then translocates to the nucleus and transfers the phosphoryl group to a conserved aspartate residue on a Type-B ARR. This final phosphorylation event activates the Type-B ARR, enabling it to bind to target DNA sequences and regulate gene expression.

Quantitative Data: Receptor-Ligand Interactions

| Receptor | Ligand | Apparent Dissociation Constant (Kd) (nM) | Experimental System | Reference |

| CRE1/AHK4 | trans-Zeatin | 2-4 | Live-cell binding assay in E. coli | [4][10] |

| CRE1/AHK4 | trans-Zeatin | 4.55 ± 0.48 | In vitro binding assay with S. pombe membranes | [11] |

| AHK3 | trans-Zeatin | 1-2 | Live-cell binding assay in E. coli | [4][10] |

| AHK2 | trans-Zeatin | 4.0 | Bacterial assay | [2] |

Mandatory Visualizations

Trans-Zeatin Signaling Pathway Diagram

Caption: The trans-Zeatin signaling pathway from receptor binding to gene regulation.

Experimental Workflow for Studying Trans-Zeatin Signaling

Caption: A logical workflow for the comprehensive study of trans-Zeatin signaling.

Detailed Experimental Protocols

Cytokinin Binding Assay (Live-Cell E. coli System)

This protocol is adapted from methods used to characterize the binding of cytokinins to Arabidopsis receptors expressed in bacteria.

5.1.1 Materials

-

E. coli strain (e.g., KMI001) expressing the AHK receptor of interest.

-

M9 liquid medium supplemented with casamino acids and appropriate antibiotic (e.g., ampicillin).

-

[³H]trans-Zeatin (radiolabeled ligand).

-

Unlabeled trans-zeatin and other competitor compounds.

-

Scintillation cocktail.

-

Microcentrifuge tubes.

-

Scintillation counter.

5.1.2 Method

-

Cell Culture: Grow overnight cultures of E. coli expressing the receptor at 25°C in supplemented M9 medium to an OD600 of approximately 1.0-1.4.

-

Binding Reaction:

-

For each sample, mix 1 mL of the overnight cell culture with 3 pmol of [³H]trans-Zeatin.

-

For competition assays, add varying concentrations of unlabeled trans-zeatin or other compounds (typically from 0.1 nM to 50 µM).

-

For the determination of non-specific binding, add a high excess (at least 3000-fold) of unlabeled trans-zeatin.

-

For total binding, add only the vehicle (e.g., DMSO).

-

-

Incubation: Incubate the samples for 30 minutes at 4°C to allow binding to reach equilibrium.

-

Separation: Centrifuge the samples at 8,000 rpm for 4 minutes at 4°C.

-

Washing: Carefully remove the supernatant.

-

Resuspension: Resuspend the bacterial pellet in 50 µL of deionized water.

-

Scintillation Counting: Add 1 mL of scintillation cocktail to the resuspended pellet and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Perform Scatchard analysis or non-linear regression to determine the Kd.

-

In Vitro Phosphorylation and Phosphorelay Assay

This protocol outlines the general steps for assessing the autophosphorylation of AHK receptors and the subsequent phosphotransfer to AHPs.

5.2.1 Materials

-

Purified recombinant AHK and AHP proteins.

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT).

-

[γ-³²P]ATP.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Phosphorimager or autoradiography film.

-

Laemmli sample buffer.

5.2.2 Method

-

Autophosphorylation Reaction:

-

In a microcentrifuge tube, combine the purified AHK protein with the kinase reaction buffer.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate at room temperature for a defined period (e.g., 10-30 minutes).

-

Terminate the reaction by adding Laemmli sample buffer.

-

-

Phosphorelay Reaction:

-

Perform the autophosphorylation reaction as described above, but without terminating it.

-

Add the purified AHP protein to the reaction mixture.

-

Incubate for an additional period to allow for phosphotransfer.

-

Terminate the reaction by adding Laemmli sample buffer.

-

-

Analysis:

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled proteins.

-

A band corresponding to the molecular weight of the AHK will indicate autophosphorylation, and a band for the AHP will indicate successful phosphorelay.

-

Type-B ARR DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

EMSA is used to detect the binding of Type-B ARRs to their target DNA sequences.

5.3.1 Materials

-

Purified recombinant Type-B ARR protein.

-

DNA probe corresponding to the cytokinin response element, end-labeled with a non-radioactive (e.g., biotin) or radioactive (e.g., ³²P) tag.

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 2.5% glycerol, 5 mM MgCl₂, poly(dI-dC)).

-

Native polyacrylamide gel and electrophoresis apparatus.

-

Detection system appropriate for the label (e.g., chemiluminescence for biotin, autoradiography for ³²P).

5.3.2 Method

-

Binding Reaction:

-

In a microcentrifuge tube, combine the labeled DNA probe with the purified Type-B ARR protein in the binding buffer.

-

For competition assays, add an excess of unlabeled specific or non-specific competitor DNA.

-

Incubate at room temperature for 20-30 minutes to allow binding.

-

-

Electrophoresis:

-

Load the samples onto a native polyacrylamide gel.

-

Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the protein-DNA complex.

-

-

Detection:

-

Transfer the DNA from the gel to a nylon membrane.

-

Detect the labeled probe using the appropriate method.

-

A shifted band (slower migration) compared to the free probe indicates the formation of a protein-DNA complex.

-

Conclusion

The trans-zeatin signaling pathway represents a fundamental mechanism by which plants perceive and respond to a key class of hormones. The elucidation of its components and their interactions has provided a solid framework for understanding plant development. The quantitative data on receptor affinities and the detailed experimental protocols presented in this guide offer valuable resources for researchers and drug development professionals aiming to further dissect and manipulate this crucial signaling cascade for agricultural and biotechnological applications. Future research focusing on the kinetics of receptor-ligand interactions and the structural basis of signal transduction will undoubtedly provide even deeper insights into the dynamic regulation of this vital pathway.

References

- 1. DNase I Footprinting to Identify Protein Binding Sites [bio-protocol.org]

- 2. DNA footprinting - Wikipedia [en.wikipedia.org]

- 3. abcam.co.jp [abcam.co.jp]

- 4. Biochemical characteristics and ligand-binding properties of Arabidopsis cytokinin receptor AHK3 compared to CRE1/AHK4 as revealed by a direct binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. letstalkacademy.com [letstalkacademy.com]

- 6. Build Diagrams from Code Using Graphviz [edrawmax.wondershare.com]

- 7. academic.oup.com [academic.oup.com]

- 8. A Model of the Full-Length Cytokinin Receptor: New Insights and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 10. DNase I Footprinting to Identify Protein Binding Sites [en.bio-protocol.org]

- 11. academic.oup.com [academic.oup.com]

The Biological Activity of trans-Zeatin and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Zeatin, a naturally occurring cytokinin, is a pivotal regulator of plant growth and development. Its influence extends to a myriad of physiological processes, including cell division, differentiation, shoot formation, and the delay of senescence. The intricate mechanisms of trans-Zeatin action, from receptor binding to the modulation of gene expression, have been the subject of extensive research. This technical guide provides an in-depth exploration of the biological activity of trans-Zeatin and its derivatives, offering a comprehensive resource for researchers, scientists, and professionals in drug development. We will delve into the quantitative aspects of their activity, detail key experimental protocols for their study, and visualize the complex signaling pathways they orchestrate.

Quantitative Analysis of Biological Activity

The biological potency of trans-Zeatin and its derivatives is determined by their affinity for cytokinin receptors and their efficacy in eliciting physiological responses. This section presents a compilation of quantitative data to facilitate the comparison of these compounds.

Table 1: Receptor Binding Affinity of Zeatin Derivatives to Arabidopsis thaliana Receptors

| Compound | Receptor | Dissociation Constant (Kd) [nM] | Reference |

| trans-Zeatin | AHK3 | 1-2 | [1] |

| trans-Zeatin | CRE1/AHK4 | 2-4 | [1] |

| cis-Zeatin | AHK3 | Lower affinity than trans-Zeatin | [1] |

| cis-Zeatin | CRE1/AHK4 | Lower affinity than trans-Zeatin | [1] |

| Dihydrozeatin | AHK3 | Higher affinity than Isopentenyladenine | [1] |

| Dihydrozeatin | CRE1/AHK4 | Lower affinity than trans-Zeatin | [1] |

| Isopentenyladenine (iP) | AHK3 | ~10-fold lower affinity than trans-Zeatin | [1] |

| Isopentenyladenine (iP) | CRE1/AHK4 | High affinity, similar to trans-Zeatin | [2] |

| trans-Zeatin-riboside | AHK3 | Lower affinity than trans-Zeatin | [1] |

| trans-Zeatin-riboside | CRE1/AHK4 | Lower affinity than trans-Zeatin | [1] |

| Thidiazuron (TDZ) | AHK3 | Strong competitor of trans-Zeatin | [1] |

| Thidiazuron (TDZ) | CRE1/AHK4 | Strong competitor of trans-Zeatin | [1] |

Table 2: Biological Activity of Zeatin Isomers in Various Bioassays

| Bioassay | Isomer | EC50 Value | Relative Activity | Reference |

| Amaranthus betacyanin synthesis | trans-Zeatin | 1.8 µM | More active | [3] |

| Amaranthus betacyanin synthesis | cis-Zeatin | >100 µM | Less active | [3] |

| Tobacco callus growth | trans-Zeatin | - | Stronger biological effect | [4] |

| Tobacco callus growth | cis-Zeatin | - | Weaker biological effect | [4] |

Table 3: Effect of trans-Zeatin Treatment on Gene Expression in Rice Seedlings

| Gene | Function | Change in Transcript Level (%) | Reference |

| BADH2 | 2-AP biosynthesis-related | -70.55 to -90.59 | [5] |

| DAO2 | 2-AP biosynthesis-related | -33.94 to -52.44 | [5] |

| ProDH | 2-AP biosynthesis-related | -46.39 to -61.44 | [5] |

| DAO4 | 2-AP biosynthesis-related | +20.19 to +107.18 | [5] |

Experimental Protocols

Accurate assessment of the biological activity of trans-Zeatin and its derivatives relies on robust and reproducible experimental methods. This section provides detailed protocols for key assays.

Live-Cell Cytokinin-Binding Assay

This protocol is adapted from established methods for determining the binding affinity of cytokinins to their receptors expressed in E. coli.[6]

Materials:

-

E. coli strain KMI001 expressing the cytokinin receptor of interest (e.g., CRE1/AHK4).

-

M9 liquid medium supplemented with 0.1% (w/v) casamino acids and 100 µg/ml ampicillin.

-

[³H]trans-Zeatin (radiolabeled ligand).

-

Unlabeled trans-Zeatin or other competitor compounds.

-

Dimethylsulfoxide (DMSO).

-

Scintillation cocktail.

-

Microcentrifuge.

-

Scintillation counter.

Procedure:

-

Cell Culture: Inoculate the E. coli strain expressing the cytokinin receptor into M9 medium and grow overnight at 25°C until the optical density at 600 nm (OD600) reaches approximately 1.0-1.4.

-

Binding Reaction:

-

For each sample, mix 1 ml of the overnight cell culture with 3 pmol of [³H]trans-Zeatin.

-

Add varying concentrations of unlabeled trans-Zeatin or other test compounds (typically from 0.1 nM to 50 µM).

-

For the negative control, add 0.1% (v/v) DMSO instead of the unlabeled compound.

-

To determine non-specific binding, use a high excess (at least 3000-fold) of unlabeled trans-Zeatin.

-

-

Incubation: Incubate the samples for 30 minutes at 4°C to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Centrifuge the samples at 8,000 rpm for 4 minutes at 4°C. Carefully remove the supernatant.

-

Cell Lysis and Scintillation Counting:

-

Resuspend the bacterial pellet in 50 µl of deionized water.

-

Add 1 ml of scintillation cocktail to the resuspended pellet.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Analyze the data using Scatchard plots or non-linear regression to determine the dissociation constant (Kd).

-

Tobacco Callus Bioassay for Cytokinin Activity

This classic bioassay measures the ability of a compound to stimulate cell division and growth in tobacco callus tissue. This protocol is a synthesis of information from multiple sources.[7][8][9]

Materials:

-

Tobacco (Nicotiana tabacum) leaf explants from sterile seedlings.

-

Murashige and Skoog (MS) basal medium with vitamins.

-

Sucrose.

-

Bacto-agar.

-

Auxin (e.g., 1-naphthaleneacetic acid, NAA).

-

Test compounds (trans-Zeatin and its derivatives).

-

Sterile petri dishes or conical flasks.

-

Sterile filter paper.

-

Laminar flow hood.

-

Incubator (24±2°C, with options for light and dark conditions).

Procedure:

-

Explant Preparation:

-

Surface sterilize tobacco seeds and germinate them on hormone-free MS medium.

-

Excise young, healthy leaves from the sterile seedlings and cut them into small pieces (approximately 2 mm²).

-

-

Callus Induction Medium Preparation:

-

Prepare MS medium supplemented with 2% sucrose, 0.8% agar, and a fixed concentration of auxin (e.g., 2.0 mg/L NAA).

-

Add varying concentrations of the test cytokinin compounds to the medium. A typical range for trans-Zeatin is 0.05 to 5.0 mg/L.

-

Adjust the pH of the medium to 5.8 before autoclaving.

-

-

Inoculation and Incubation:

-

Place the leaf explants onto the prepared callus induction medium in petri dishes or flasks under sterile conditions in a laminar flow hood.

-

Incubate the cultures at 24±2°C. Cultures can be kept in the dark for callus induction or under a 16-hour photoperiod to also assess shoot regeneration.

-

-

Data Collection and Analysis:

-

After a defined period (typically 3-4 weeks), assess callus formation.

-

Measure the fresh weight and/or dry weight of the callus to quantify the growth-promoting activity of the test compounds.

-

Observe and record the morphology of the callus (e.g., color, friability) and the extent of shoot regeneration if applicable.

-

Compare the results to a negative control (no cytokinin) and a positive control (trans-Zeatin).

-

Quantification of Cytokinins by HPLC-MS/MS

This protocol outlines a general workflow for the extraction, purification, and quantification of cytokinins from plant tissues using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[10][11]

Materials:

-

Plant tissue sample.

-

Liquid nitrogen.

-

Extraction solvent (e.g., modified Bieleski's solution: methanol/water/formic acid, 15:4:1, v/v/v).

-

Internal standards (deuterium-labeled cytokinin standards).

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX).

-

HPLC system coupled to a tandem mass spectrometer.

-

C18 reversed-phase HPLC column.

-

Mobile phases (e.g., Solvent A: 0.1% formic acid in water; Solvent B: 0.1% formic acid in acetonitrile).

Procedure:

-

Sample Extraction:

-

Freeze the plant tissue in liquid nitrogen and grind it to a fine powder.

-

Add the extraction solvent and the internal standards to the powdered tissue.

-

Extract the cytokinins by shaking or vortexing, typically for 1 hour at 4°C.

-

Centrifuge the mixture to pellet the debris.

-

-

Purification:

-

Collect the supernatant and pass it through an SPE cartridge to purify and concentrate the cytokinins.

-

Wash the cartridge to remove interfering substances.

-

Elute the cytokinins from the cartridge using an appropriate solvent (e.g., 0.35 M NH4OH in 60% methanol).

-

-

HPLC-MS/MS Analysis:

-

Evaporate the eluate to dryness and reconstitute it in the initial mobile phase.

-

Inject the sample into the HPLC-MS/MS system.

-

Separate the different cytokinin species on the C18 column using a gradient of the mobile phases.

-

Detect and quantify the cytokinins using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, based on the specific precursor-to-product ion transitions for each cytokinin and its labeled internal standard.

-

-

Data Analysis:

-

Calculate the concentration of each cytokinin in the sample by comparing the peak area of the endogenous compound to that of its corresponding internal standard.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involving trans-Zeatin is crucial for a comprehensive understanding. The following diagrams, created using the DOT language for Graphviz, illustrate the cytokinin signaling pathway and a typical experimental workflow for cytokinin analysis.

Cytokinin Signaling Pathway

Caption: A simplified diagram of the cytokinin signaling pathway, illustrating the perception of trans-Zeatin by membrane-bound receptors and the subsequent phosphorelay cascade leading to the regulation of gene expression in the nucleus.

Experimental Workflow for Cytokinin Analysis

Caption: A flowchart outlining the key steps in the experimental workflow for the quantification of cytokinins in plant tissues, from sample collection to data interpretation.

Conclusion

trans-Zeatin and its derivatives are fundamental to the regulation of plant life. A thorough understanding of their biological activity, underpinned by robust quantitative data and well-defined experimental protocols, is essential for advancing our knowledge in plant science and for the development of novel applications in agriculture and beyond. This guide provides a foundational resource for researchers in this dynamic field, offering both the theoretical framework and the practical methodologies necessary for the continued exploration of these vital plant hormones.

References

- 1. Cytokinin Signaling Networks | Annual Reviews [annualreviews.org]

- 2. Publications | ÚEB AV ČR [ueb.cas.cz]

- 3. Cytokinin Signaling Networks | Annual Reviews [annualreviews.org]

- 4. Cytokinin Signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytokinin Activation of Thiamine Biosynthesis in Tobacco Callus Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.biologists.com [journals.biologists.com]

- 7. scialert.net [scialert.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | The origin and early evolution of cytokinin signaling [frontiersin.org]

- 10. HPLC MS Method for the Analysis of Cytokinins: A Phytohormone Class and Brassinazole on Primesep 200 Column | SIELC Technologies [sielc.com]

- 11. sketchviz.com [sketchviz.com]

The Discovery and Enduring Legacy of Zeatin: A Technical Guide to a Pivotal Phytohormone

Introduction

Zeatin, a purine-derived cytokinin, stands as a cornerstone in the field of plant biology. Its discovery and subsequent characterization revolutionized our understanding of plant growth and development, unveiling a complex signaling network that governs cell division, differentiation, and morphogenesis. This in-depth technical guide provides a comprehensive overview of the history of zeatin's discovery, the seminal experiments that defined its function, and the intricate signaling pathways it orchestrates. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical phytohormone.

The Dawn of a Discovery: From Coconut Milk to Corn Kernels